2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of an appropriate precursor, such as 2-nitrobenzaldehyde, with a suitable amine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a similar aromatic ring system.
Isoquinoline: The parent compound of the isoquinoline family.
2-nitrobenzaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of both a nitro group and a hydroxyethyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
92060-89-4 |
---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H10N2O5/c17-7-6-15-13(18)9-3-1-2-8-11(16(20)21)5-4-10(12(8)9)14(15)19/h1-5,17H,6-7H2 |
InChI Key |
JLNFDELWFKJPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.